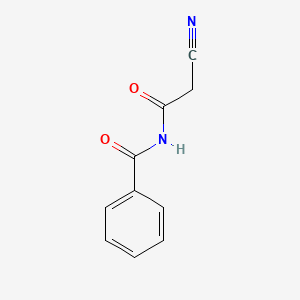![molecular formula C24H49N3O B14370039 3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one CAS No. 90577-96-1](/img/structure/B14370039.png)
3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one is an organic compound characterized by its unique structure, which includes a dioctylamino group and a tetramethylimidazolidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one typically involves the reaction of dioctylamine with a suitable precursor that contains the imidazolidinone core. One common method is the alkylation of dioctylamine with a halogenated imidazolidinone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dioctylamino group, where nucleophiles like halides or alkoxides replace the dioctylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.
科学研究应用
3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The dioctylamino group can facilitate binding to hydrophobic pockets in proteins, while the imidazolidinone core may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-[(Dioctylamino)methyl]-1,2,2-trimethylcyclopentylmethanol: Similar in structure but with a cyclopentyl ring instead of an imidazolidinone core.
N,N-Dioctylamine: Lacks the imidazolidinone core and has different reactivity and applications.
Uniqueness
3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one is unique due to its combination of a dioctylamino group and a tetramethylimidazolidinone core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
90577-96-1 |
|---|---|
分子式 |
C24H49N3O |
分子量 |
395.7 g/mol |
IUPAC 名称 |
3-[(dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one |
InChI |
InChI=1S/C24H49N3O/c1-7-9-11-13-15-17-19-26(20-18-16-14-12-10-8-2)21-27-22(28)23(3,4)25-24(27,5)6/h25H,7-21H2,1-6H3 |
InChI 键 |
FMMWIOWQLPWKRN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN(CCCCCCCC)CN1C(=O)C(NC1(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


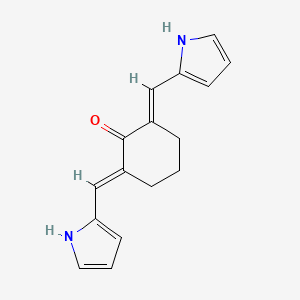

![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
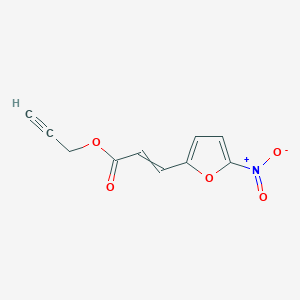

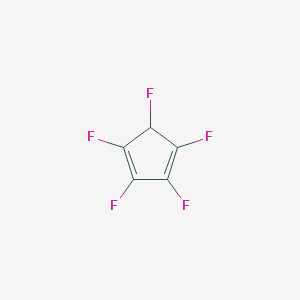
![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)
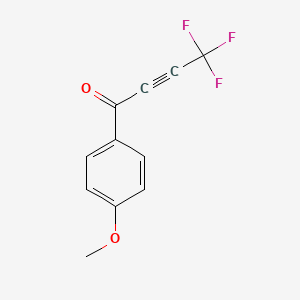
![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)
![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)

![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
